(+)-Afzelechin

説明

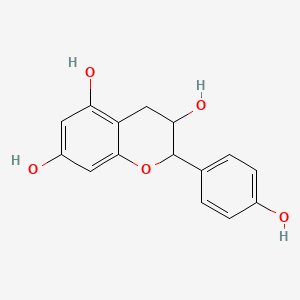

2-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol is a hydroxyflavan.

2-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol is a natural product found in Daphne aurantiaca, Senna sulfurea, and other organisms with data available.

作用機序

Target of Action

Afzelechin, a flavan-3-ol type of flavonoid , primarily targets the KATP channels and Toll-like receptors 4 (TLR4) . KATP channels play a crucial role in regulating insulin secretion in pancreatic β-cells . TLR4 is a part of the innate immune system and plays a key role in pathogen recognition and activation of innate immunity .

Mode of Action

Afzelechin interacts with its targets by inhibiting the KATP channels, which stimulates insulin secretion . It also modulates the TLR4–MyD88 and mTOR–autophagy pathways, which are involved in the inflammatory response .

Biochemical Pathways

Afzelechin affects the biochemical pathway of insulin secretion. It is synthesized from cis-3,4-leucopelargonidin by the enzyme (2R,3S)-catechin:NADP+ 4-oxidoreductase . It also influences the TLR4–MyD88 and mTOR–autophagy pathways, which are involved in the inflammatory response .

Pharmacokinetics

It’s known that the compound is administered intraperitoneally in animal models

Result of Action

Afzelechin has been found to stimulate insulin secretion and inhibit KATP channels . It also exhibits protective effects on islet β cells, mitigating STZ-induced cytotoxicity . Furthermore, it effectively lowers plasma levels of inflammatory cytokines produced by PM 2.5 exposure . It also reduces the total protein concentration in BALF and successfully alleviates PM2.5-induced lymphocytosis .

Action Environment

The action of Afzelechin can be influenced by environmental factors. For instance, in the presence of particulate matter (PM2.5), Afzelechin has been shown to mitigate lung injuries . .

生化学分析

Biochemical Properties

Afzelechin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the enzyme (2R,3S)-catechin:NADP+ 4-oxidoreductase transforms cis-3,4-leucopelargonidin into afzelechin .

Cellular Effects

Afzelechin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, afzelechin has been shown to have anti-inflammatory and anticancer activity .

Molecular Mechanism

Afzelechin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In the presence of NADPH, the recombinant enzyme catalyzes cyanidin, delphinidin, and pelargonidin to (−)-epicatechin and (−)-catechin, (−)-epigallocatechin and (−)-gallocatechin, and (−)-epiafzelechin and (−)-afzelechin, respectively .

Dosage Effects in Animal Models

The effects of afzelechin vary with different dosages in animal models. Studies have shown that afzelechin has significant anti-inflammatory and anticancer activity

Metabolic Pathways

Afzelechin is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels. For instance, the enzyme (2R,3S)-catechin:NADP+ 4-oxidoreductase transforms cis-3,4-leucopelargonidin into afzelechin .

科学的研究の応用

Anti-Inflammatory Properties

Recent studies have demonstrated that (+)-Afzelechin exhibits substantial anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation. It has been shown to regulate inducible nitric oxide synthase (iNOS) through the inhibition of nuclear factor kappa B (NF-κB) expression, thereby reducing inflammatory cytokines such as TNF-α and interleukin-1β (IL-1β) in lung tissues .

Table 1: Effects of this compound on Inflammatory Markers

| Marker | Effect of this compound | Reference |

|---|---|---|

| iNOS | Decreased expression | |

| TNF-α | Reduced levels | |

| IL-1β | Inhibited expression | |

| COX-2/PGE2 | Lowered levels |

Protection Against Sepsis-Induced Lung Injury

A study investigating the effects of this compound on sepsis-induced acute lung injury (ALI) found that it effectively mitigated lung damage through various mechanisms. The compound was administered in a mouse model, showing significant reductions in inflammatory cytokines and improvements in lung function .

Case Study: Sepsis-Induced ALI

- Model : LPS-induced ALI in mice.

- Findings : this compound reduced lung injury markers and inflammatory cytokines significantly.

- : Suggests potential for clinical application in treating sepsis-related complications.

Antioxidant Properties

This compound is recognized for its antioxidant capabilities, which contribute to its protective effects against oxidative stress. Research indicates that it can scavenge free radicals and enhance the body's antioxidant defenses by promoting the expression of heme oxygenase-1 (HO-1) . This property makes it a candidate for developing therapies aimed at oxidative stress-related diseases.

Table 2: Antioxidant Effects of this compound

Insulin Regulation

Research has revealed that this compound may stimulate insulin secretion from pancreatic β-cells by inhibiting K_ATP channels. This action suggests its potential use in managing type 2 diabetes .

Table 3: Effects on Insulin Secretion

Photonics Applications

Recent innovations have explored the use of this compound conjugated with silver nanoparticles for photonic applications. The conjugation enhances the optical properties of the nanoparticles, making them suitable for various technological applications .

Table 4: Photonic Properties of Afzelechin Conjugated Silver Nanoparticles

化学反応の分析

Condensation Reaction

The most notable reaction involving (+)-afzelechin is its dimerization under acidic conditions to form the biflavonoid afzelechin-(4α→8)-afzelechin . This reaction involves two afzelechin molecules linking at the 4α and 8 positions, catalyzed by enzymes like polyphenol oxidase or through acid-mediated condensation.

| Reaction Parameters | Details |

|---|---|

| Reactants | Two this compound molecules |

| Conditions | Acidic environment |

| Product | Afzelechin-(4α→8)-afzelechin |

| Key Feature | Forms a proanthocyanidin with enhanced biological activity |

This reaction is foundational in plant-derived flavonoid metabolism.

Oxidation Reactions

This compound undergoes oxidation using reagents like potassium permanganate, though degradation must be carefully controlled. Oxidation typically alters hydroxyl groups or the flavan-3-ol backbone, yielding derivatives with modified antioxidant activity.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | Potassium permanganate | Controlled pH, temperature | Oxidized derivatives |

Reduction Reactions

Reduction using lithium aluminum hydride (LiAlH₄) modifies the flavan-3-ol structure, potentially altering its biological interactions. This reaction requires precise control to prevent over-reduction.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ | Controlled environment | Reduced derivatives |

Structural Modifications

Conjugation with AgNPs induces morphological changes in nanoparticles, as evidenced by AFM analysis. Afzelechin binding increases nanoparticle size and slightly alters geometry, affecting their optical properties .

Key Research Insights

-

Synthesis Flexibility : Methods like condensation and Mitsunobu reactions enable tailored production of afzelechin derivatives .

-

Photonics Potential : Conjugation with AgNPs demonstrates tunable optical properties, relevant for biosensors .

-

Controlled Reactions : Oxidation and reduction require stringent parameter management to avoid degradation.

特性

IUPAC Name |

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYUFYQTACJFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189517 | |

| Record name | 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Afzelechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

490-61-9, 2545-00-8 | |

| Record name | 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3,5,7-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AFZELECHIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Afzelechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 - 222 °C | |

| Record name | Afzelechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。